molecular formula C5H7NO3 B1273033 1-Carboxycyclopropanecarboxamide CAS No. 6914-74-5

1-Carboxycyclopropanecarboxamide

Cat. No.: B1273033
CAS No.: 6914-74-5
M. Wt: 129.11 g/mol
InChI Key: SDHXFKBMHSJXHA-UHFFFAOYSA-N
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Scientific Research Applications

1-Carboxycyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for 1-Carboxycyclopropanecarboxamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-Carboxycyclopropanecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 1-aminocyclopropane-1-carboxylate oxidase, which catalyzes the oxidation of 1-aminocyclopropane-1-carboxylic acid to ethylene . This interaction is crucial for the biosynthesis of ethylene, a plant hormone that regulates numerous physiological processes. Additionally, this compound may interact with other proteins and biomolecules involved in signaling pathways and metabolic processes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in plants, this compound is involved in the ethylene biosynthesis pathway, which regulates processes such as seed germination, fruit ripening, and response to stress . The compound’s impact on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to 1-aminocyclopropane-1-carboxylate oxidase, facilitating the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene . This binding interaction is essential for the enzyme’s catalytic activity. Additionally, this compound may act as an inhibitor or activator of other enzymes, influencing various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, the stability of this compound in solution may decrease over time, leading to reduced efficacy in biochemical assays . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell function and metabolism. Studies have shown that high doses of this compound can cause toxic or adverse effects, such as gastrointestinal irritation and respiratory tract irritation . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the ethylene biosynthesis pathway, where it is converted to ethylene by 1-aminocyclopropane-1-carboxylate oxidase . The compound may also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy in biochemical assays.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. Studies have shown that the compound can localize to the cytoplasm, where it interacts with enzymes and proteins involved in ethylene biosynthesis . Additionally, post-translational modifications or targeting signals may direct this compound to specific subcellular compartments, affecting its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carboxycyclopropanecarboxamide can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Carboxycyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Comparison with Similar Compounds

Uniqueness: 1-Carboxycyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and an amide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-carbamoylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHXFKBMHSJXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369823
Record name 1-Carboxycyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-74-5
Record name 1-Carbamoylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Carboxycyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Aminocarbonyl)-1-cyclopropanecarboxylic acid
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